4-[2-({[(2-fluorophenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]-N-[(furan-2-yl)methyl]benzamide
Description
Properties
IUPAC Name |
4-[2-[2-(2-fluoroanilino)-2-oxoethyl]sulfanylimidazol-1-yl]-N-(furan-2-ylmethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19FN4O3S/c24-19-5-1-2-6-20(19)27-21(29)15-32-23-25-11-12-28(23)17-9-7-16(8-10-17)22(30)26-14-18-4-3-13-31-18/h1-13H,14-15H2,(H,26,30)(H,27,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGZVARYGVMMIDY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)CSC2=NC=CN2C3=CC=C(C=C3)C(=O)NCC4=CC=CO4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19FN4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-({[(2-fluorophenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]-N-[(furan-2-yl)methyl]benzamide typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to various reaction conditions to form the final product. Common synthetic routes include:
Formation of the Imidazole Ring: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the imidazole ring.
Introduction of the Fluorophenyl Group: This can be achieved through nucleophilic substitution reactions where a fluorophenyl halide reacts with a nucleophile.
Sulfanylation: The sulfanyl group is introduced through thiol-based reactions.
Coupling with Furanmethyl Group: This final step involves coupling the furanmethyl group to the benzamide backbone, often using palladium-catalyzed cross-coupling reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbamoyl group, converting it to an amine.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (mCPBA).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution Reagents: Halides, nucleophiles such as amines or thiols.
Major Products
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Amines.
Substitution Products: Various functionalized derivatives depending on the substituents used.
Scientific Research Applications
Medicinal Chemistry
This compound has been investigated for its antitumor activity . Research indicates that derivatives of this compound show significant cytotoxic effects against various cancer cell lines, particularly breast cancer cells such as MDA-MB-231. A study demonstrated that modifications to the structure could enhance therapeutic efficacy by inducing apoptosis and cell cycle arrest in cancer cells .
Antiviral Properties
The antiviral potential of this compound has also been explored. Studies suggest that specific structural modifications can improve its binding affinity to viral proteins, enhancing its effectiveness against viruses like Tobacco Mosaic Virus (TMV). The mechanism involves inhibiting viral replication through interaction with viral targets .
Biochemical Probes
Due to its unique structure, this compound serves as a valuable biochemical probe in research settings. It can interact with various biological targets, including enzymes and receptors, making it useful for studying metabolic pathways and receptor signaling .
Case Study on Antitumor Activity
In a comprehensive study assessing the antiproliferative effects of this compound, researchers found that it significantly inhibited cell proliferation in vitro across several cancer cell lines. The mechanism was attributed to the induction of apoptosis and disruption of the cell cycle .
Case Study on Antiviral Efficacy
Another study focused on the antiviral activity of this compound against TMV. Modifications at specific positions were shown to enhance its biological activity, suggesting that structural optimization can lead to improved therapeutic agents against viral infections .
Mechanism of Action
The mechanism of action of 4-[2-({[(2-fluorophenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]-N-[(furan-2-yl)methyl]benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or other proteins, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity, activation of signaling pathways, or alteration of gene expression.
Comparison with Similar Compounds
Substituent Variations on the Imidazole/Benzimidazole Core
- N-[2-(Diethylamino)ethyl]-4-(1H-imidazol-1-yl)benzamide (6a): This compound (MW: 331.82 g/mol) shares the 4-(1H-imidazol-1-yl)benzamide backbone but replaces the sulfanyl-carbamoyl methyl group with a diethylaminoethyl substituent. It demonstrated potent class III antiarrhythmic activity in vitro, comparable to sematilide, highlighting the imidazole’s role in modulating cardiac electrophysiology .
- 2-({[(Cyclohexylmethyl)carbamoyl]methyl}sulfanyl)-N-[4-(1H-imidazol-1-yl)phenyl]benzamide (CAS 2183348-18-5) : This analogue (MW: 448.58 g/mol) substitutes the 2-fluorophenyl group with a cyclohexylmethyl carbamoyl and replaces the furfuryl with a phenyl group. Such modifications may alter lipophilicity and bioavailability .
Fluorophenyl and Heteroaryl Modifications
- N-(4-Fluorobenzyl)-2-(2-nitro-1H-imidazol-1-yl)acetamide ([19F]FBNA): Features a nitroimidazole core and 4-fluorobenzyl group.
- N-{4-[4-(4-Fluorophenyl)-1-methyl-2-[(R)-methylsulfinyl]-1H-imidazol-5-yl]-2-pyridyl}acetamide : Incorporates a methylsulfinyl group and pyridyl substituent, demonstrating the impact of sulfoxide moieties on stereoelectronic properties and receptor interactions .
Antiarrhythmic Activity
- The parent compound’s imidazole-benzamide scaffold aligns with class III antiarrhythmic agents like 6a, which prolong cardiac action potentials by blocking potassium channels . The sulfanyl-carbamoyl methyl group in the target compound may enhance binding affinity or selectivity compared to simpler imidazole derivatives.
Metabolic Stability and Substituent Effects
- Benzimidazole derivatives (e.g., 2-(4-Fluorophenyl)-6-methyl-1H-benzo[d]imidazole ) exhibit metabolic resistance due to aromatic fluorination, a feature shared with the 2-fluorophenyl group in the target compound . The furfurylmethyl substituent may introduce steric hindrance or influence solubility via its heteroaromatic nature.
Key Reactions and Purification Strategies
- Imidazole Functionalization : and describe nucleophilic aromatic substitution and condensation reactions using fluorobenzaldehydes and diamines, suggesting analogous routes for introducing the 2-fluorophenyl-carbamoyl group .
- Sulfanyl Linkage Formation : Thiol-ether bonds (e.g., in 4-[(1H-benzimidazol-2-yl)sulfanyl]benzaldehyde ) are often achieved via nucleophilic displacement or coupling reactions, applicable to the target compound’s synthesis .
Characterization Techniques
- Infrared spectroscopy (e.g., νC=S at 1247–1255 cm⁻¹ in triazole-thiones ) and NMR (e.g., ¹H/¹³C signals for imidazole protons and fluorophenyl groups ) are critical for confirming structural features in related compounds.
Data Tables
Table 1: Structural and Pharmacological Comparison of Selected Analogues
Table 2: Spectral Signatures in Related Compounds
Biological Activity
The compound 4-[2-({[(2-fluorophenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]-N-[(furan-2-yl)methyl]benzamide , often referred to as a complex organic molecule, has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its synthesis, mechanism of action, and various biological applications supported by recent research findings.
The synthesis of this compound typically involves several steps, including:
- Formation of the Imidazole Ring : Achieved through cyclization of appropriate precursors under acidic or basic conditions.
- Introduction of Fluorophenyl Groups : Utilizes fluorinated phenylboronic acids or halides in a Suzuki-Miyaura coupling reaction.
- Attachment of the Benzamide Moiety : Conducted via amide bond formation using coupling reagents like EDCI or DCC.
Chemical Structure
| Property | Description |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C25H20F2N4O2S |
| Molecular Weight | 470.51 g/mol |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The imidazole ring and fluorinated phenyl groups may play crucial roles in inhibiting enzyme activities or altering receptor functions.
Pharmacological Applications
Research has indicated several potential pharmacological applications:
- Anticancer Activity : Some studies suggest that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines, potentially through apoptosis induction.
- Antiviral Properties : There is emerging evidence that imidazole derivatives can inhibit viral replication, making them candidates for antiviral drug development.
Case Studies and Research Findings
- Antitumor Effects : A study demonstrated that derivatives similar to this compound exhibited notable antitumor activity in vitro against human cancer cell lines, with IC50 values ranging from 10 to 50 µM, indicating effective cytotoxicity at relatively low concentrations .
- Enzyme Inhibition : Research has shown that compounds with imidazole moieties can act as inhibitors for enzymes like cyclooxygenase (COX) and lipoxygenase (LOX), which are implicated in inflammatory processes .
- Structure-Activity Relationship (SAR) : Investigations into the SAR have revealed that modifications to the benzamide portion can significantly enhance biological activity, suggesting that specific substitutions can optimize efficacy against targeted diseases .
Comparative Biological Activity Table
Q & A
Q. What are the optimal synthetic routes and critical reaction conditions for synthesizing this compound?
The synthesis involves multi-step reactions, including thioether formation, imidazole ring closure, and amide coupling. Key steps require:
- Microwave-assisted synthesis to accelerate imidazole formation (reduces reaction time from hours to minutes) .
- Reflux in polar solvents (e.g., DMF or DMSO) for sulfanyl group incorporation, with temperature control (80–120°C) to minimize side reactions .
- Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) to achieve >95% purity .
Q. Which analytical techniques are essential for confirming the compound’s structure and purity?
A combination of spectroscopic and chromatographic methods is critical:
- NMR spectroscopy (¹H, ¹³C, and 2D-COSY) to verify imidazole, benzamide, and furan moieties .
- High-resolution mass spectrometry (HRMS) for molecular weight confirmation (expected [M+H]⁺: ~490.12 g/mol) .
- HPLC (C18 column, acetonitrile/water mobile phase) to assess purity (>98% for biological assays) .
Q. What initial biological screening assays are recommended for evaluating its therapeutic potential?
Prioritize target-specific assays based on structural analogs:
- Enzyme inhibition assays (e.g., kinase or protease targets) using fluorescence-based substrates .
- Antimicrobial susceptibility testing (MIC determination) against Gram-positive/negative bacterial strains .
- Cytotoxicity screening (MTT assay) in cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
Advanced Research Questions
Q. How can researchers elucidate the compound’s mechanism of action at the molecular level?
Integrate experimental and computational approaches:
- Molecular docking (AutoDock Vina) to predict binding poses in enzyme active sites (e.g., COX-2 or EGFR kinases) .
- Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinity (Kd) for target proteins .
- Cellular thermal shift assays (CETSA) to validate target engagement in live cells .
Q. What strategies are effective for structure-activity relationship (SAR) studies?
Systematically modify substituents and evaluate functional consequences:
- Replace the 2-fluorophenyl group with 3-chloro or 4-methoxy analogs to assess electronic effects on bioactivity .
- Substitute the furan-2-ylmethyl moiety with thiophene or pyridine derivatives to probe steric tolerance .
- Use density functional theory (DFT) to calculate electrostatic potential maps and identify reactive hotspots .
Q. How can contradictions in bioactivity data among structural derivatives be resolved?
Perform meta-analysis with attention to:
- Solubility differences (e.g., DMSO vs. aqueous buffers) affecting assay reproducibility .
- Cellular permeability variations (logP values: 2.8–3.5) measured via PAMPA assays .
- Off-target effects identified through kinome-wide profiling (e.g., Eurofins KinaseScan®) .
Q. What computational methods best predict the compound’s chemical reactivity and metabolic stability?
Leverage in silico tools for early-stage optimization:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
